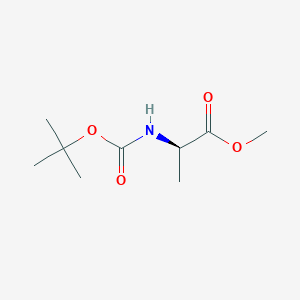

Boc-D-Ala-OMe

説明

“Boc-D-Ala-OMe” is a derivative of the amino acid alanine . It is also known as N-tert-butoxycarbonyl-D-alanine methyl ester or Boc-D-alanine methyl ester . The molecular formula is C9H17NO4 .

Synthesis Analysis

The synthesis of “Boc-D-Ala-OMe” has been reported in several studies. For instance, a titanium tetrachloride-based methodology was used for the synthesis of dipeptides, including "Boc-D-Ala-OMe" . Another study reported the synthesis of “Boc-D-Ala-OMe” using a combination of Fmoc solid-phase peptide synthesis followed by subsequent cyclization .Molecular Structure Analysis

The molecular weight of “Boc-D-Ala-OMe” is 203.24 g/mol . The IUPAC name is methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI and SMILES strings provide further details about the molecular structure .Chemical Reactions Analysis

“Boc-D-Ala-OMe” is involved in various chemical reactions. For example, it has been used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .Physical And Chemical Properties Analysis

“Boc-D-Ala-OMe” is a solid substance with a molecular weight of 203.24 g/mol . It has an optical activity of [α]20/D +45°, c = 1 in methanol . The density is 1.03 g/mL at 25 °C .科学的研究の応用

Peptide Synthesis

Boc-D-Ala-OMe is used in the field of biochemistry , specifically in peptide synthesis . It’s a type of amino acid derivative used to build peptide chains in a process known as solid-phase peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. In the context of peptide synthesis, it protects the amine group of the amino acid during the synthesis process .

Inhibition of Cathepsin D

Boc-D-Ala-OMe has been used in the field of pharmaceutical research for the synthesis of compounds known as izenamides, which are inhibitors of an enzyme called cathepsin D . Cathepsin D is an aspartic protease involved in various diseases, including breast cancer metastasis, atherosclerosis, Alzheimer’s disease, and neuronal ceroid lipofuscinosis . The inhibition of cathepsin D is therefore a potential therapeutic strategy for these conditions .

In the synthesis of izenamides, Boc-D-Ala-OMe is used as a building block. The synthetic route involves the coupling of amino acids to form the target peptides, with a key feature being the minimization of epimerization during this process .

Supramolecular Helical Self-Assembly of Small Peptides

In the field of nanobiotechnology , Boc-D-Ala-OMe has been used in the supramolecular helical self-assembly of small peptides . This process involves the self-assembly of peptides to form various micro to nanostructures, which has several applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices . In one study, a tetrapeptide sequence with the general formula Boc-Xx(1)-Aib(2)-Yy(3)-Zz(4)-OMe (where Xx, Yy, and Zz are natural amino acids) was observed to adopt an overlapping double turn structure which self-assembled in a head to tail fashion to form a supramolecular helical assembly via intermolecular H-bonds .

High-Performance Liquid Chromatographic Determination of Chiral Amino Acids

Boc-D-Ala-OMe is used in the field of analytical chemistry , specifically in the high-performance liquid chromatographic (HPLC) determination of chiral amino acids . A method using pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) has been developed for the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers . This method allows for the rapid derivatization of amino acids at room temperature under simple conditions and their detection by fluorescence .

Artificial Intelligence in Science

In the field of Artificial Intelligence (AI) , Boc-D-Ala-OMe could potentially be used in the development of AI models for predicting the properties and behaviors of chemical compounds . AI has been increasingly applied in various scientific fields, including chemistry, where it can help accelerate research by predicting outcomes of chemical reactions, optimizing synthetic routes, and even designing new molecules . While Boc-D-Ala-OMe itself may not be directly used in AI, the data generated from its use in various experiments could be valuable for training AI models .

High-Performance Liquid Chromatographic Determination of Chiral Amino Acids

Boc-D-Ala-OMe is used in the field of analytical chemistry , specifically in the high-performance liquid chromatographic (HPLC) determination of chiral amino acids . A method using pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) has been developed for the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers . This method allows for the rapid derivatization of amino acids at room temperature under simple conditions and their detection by fluorescence .

Safety And Hazards

特性

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDICGOCZGRDFM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348471 | |

| Record name | Boc-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Ala-OMe | |

CAS RN |

91103-47-8 | |

| Record name | Boc-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。